molecular formula C17H25NO3 B312176 Methyl 4-(nonanoylamino)benzoate

Methyl 4-(nonanoylamino)benzoate

Cat. No.: B312176
M. Wt: 291.4 g/mol
InChI Key: UWCWQVGDHXUWKS-UHFFFAOYSA-N
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Description

Methyl 4-(nonanoylamino)benzoate is a synthetic benzoate ester derivative featuring a nonanoyl (9-carbon acyl) chain attached via an amide linkage at the para position of the benzene ring.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

methyl 4-(nonanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-16(19)18-15-12-10-14(11-13-15)17(20)21-2/h10-13H,3-9H2,1-2H3,(H,18,19)

InChI Key

UWCWQVGDHXUWKS-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

  • Methyl 4-(Dimethylamino)Benzoate (C10H13NO2): Features a dimethylamino group (-N(CH3)2) at the 4-position. This electron-donating group enhances solubility in polar solvents due to its basicity and smaller molecular weight (179.22 g/mol) .
  • Methyl 4-(Carbamoylamino)Benzoate: Contains a carbamoyl (-CONH2) group, which is polar but shorter than nonanoylamino. Its hydrophilicity contrasts with the long hydrophobic chain of nonanoylamino, affecting membrane permeability and protein binding .
  • Piperazine-Linked Derivatives (e.g., C1–C7 in ): Compounds like Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)Piperazin-1-yl)Benzoate incorporate piperazine and quinoline moieties.

Functional Group Variations

  • Ethyl 4-(Sulfooxy)Benzoate: An ethyl ester with a sulfoxy group (-OSO3H) at the 4-position. The sulfoxy group increases acidity and water solubility, contrasting with the nonpolar nonanoylamino group .
  • Methyl 4-(1H-Imidazol-1-yl)Benzoate: Substituted with an imidazole ring, enabling hydrogen bonding and metal coordination, unlike the inert aliphatic nonanoylamino chain .
  • Methyl 4-Acetamido-2-Hydroxybenzoate: Combines an acetamido (-NHCOCH3) group and a hydroxyl (-OH) group.

Structural and Physicochemical Comparison Table

Compound Name Substituent Molecular Formula Key Properties Reference
Methyl 4-(nonanoylamino)benzoate Nonanoylamino (-NHCOC8H17) C17H25NO3 High hydrophobicity, long aliphatic chain Inferred
Methyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH3)2) C10H13NO2 Polar, basic, MW = 179.22 g/mol
Methyl 4-(carbamoylamino)benzoate Carbamoyl (-CONH2) C9H10N2O3 Hydrophilic, hydrogen-bond donor
Ethyl 4-(sulfooxy)benzoate Sulfooxy (-OSO3H) C9H10O6S Acidic, high water solubility
Methyl 4-(1H-imidazol-1-yl)benzoate Imidazole ring C11H10N2O2 Metal coordination capability

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